



# In-Depth Technical Guide: 2-Ethyl-4oxohexanenitrile

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Compound of Interest

Compound Name: 2-Ethyl-4-oxohexanenitrile

Cat. No.: B15421850 Get Quote

CAS Number: 114336-08-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-4-oxohexanenitrile**, a gamma-keto nitrile of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide consolidates available information and presents general methodologies applicable to its synthesis and characterization based on established chemical principles for this class of molecules.

# **Chemical Identity and Properties**

**2-Ethyl-4-oxohexanenitrile** is a bifunctional molecule containing both a nitrile and a ketone functional group. These functionalities make it a potentially versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Ethyl-4-oxohexanenitrile



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO	PubChem[1]
Molecular Weight	139.19 g/mol	PubChem[1]
IUPAC Name	2-ethyl-4-oxohexanenitrile	PubChem[1]
SMILES	CCC(CC(=O)CC)C#N	PubChem[1]
InChI	InChI=1S/C8H13NO/c1-3-7(6- 9)5-8(10)4-2/h7H,3-5H2,1-2H3	PubChem[1]
CAS Number	114336-08-2	PubChem[1]
Topological Polar Surface Area	40.9 Ų	PubChem[1]
Computed XLogP3	0.9	PubChem[1]

# **Potential Applications in Drug Development**

While specific applications for **2-Ethyl-4-oxohexanenitrile** are not widely documented, related 5-oxohexanenitrile structures are valuable intermediates in the synthesis of substituted pyridines. These pyridine derivatives can serve as core scaffolds in various pharmaceutical compounds. The functional groups in **2-Ethyl-4-oxohexanenitrile** allow for a range of chemical transformations, making it a candidate for the synthesis of novel heterocyclic compounds with potential biological activity.

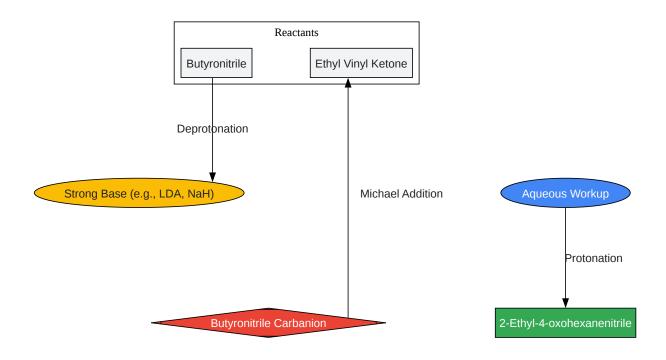
# **Synthesis and Experimental Protocols**

Specific experimental protocols for the synthesis of **2-Ethyl-4-oxohexanenitrile** are not readily available in published literature. However, its structure suggests that it can be synthesized through a Michael addition reaction, a common method for the formation of y-keto nitriles.

Proposed Synthetic Pathway: Michael Addition

The most probable synthetic route to **2-Ethyl-4-oxohexanenitrile** is the conjugate addition of a butyronitrile carbanion to an  $\alpha$ , $\beta$ -unsaturated ketone, specifically ethyl vinyl ketone.





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Caption: Proposed synthesis of **2-Ethyl-4-oxohexanenitrile** via Michael addition.

### General Experimental Protocol:

- Carbanion Formation: A solution of butyronitrile in a dry, aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added dropwise to generate the corresponding carbanion.
- Michael Addition: Ethyl vinyl ketone is then added slowly to the solution of the carbanion. The
  reaction mixture is stirred at low temperature for a period of time to allow for the conjugate
  addition to occur.



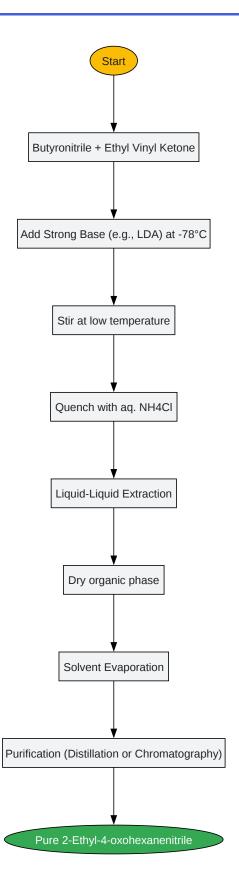




- Quenching and Workup: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
   The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Workflow for Synthesis and Purification:





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Caption: General workflow for the synthesis and purification of y-keto nitriles.



# **Spectral Data**

While a full experimental spectrum is not publicly available, the PubChem database contains a computed <sup>13</sup>C NMR spectrum for **2-Ethyl-4-oxohexanenitrile**.[1]

Table 2: Computed <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not publicly available	C=O (Ketone)
Data not publicly available	C≡N (Nitrile)
Data not publicly available	CH (alpha to nitrile)
Data not publicly available	CH2 (beta to nitrile)
Data not publicly available	CH <sub>2</sub> (ethyl group)
Data not publicly available	CH₃ (ethyl group)
Data not publicly available	CH <sub>2</sub> (adjacent to ketone)
Data not publicly available	CH₃ (adjacent to ketone)

Note: The table is a template. Specific shift values from the computed spectrum in PubChem would be populated here.

# Safety and Handling

Specific safety and handling information for **2-Ethyl-4-oxohexanenitrile** is not available. However, based on its functional groups, the following general precautions should be taken when handling this or similar compounds:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Inhalation: Avoid inhaling vapors or dust.



- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Toxicity: The toxicity of this compound is unknown. Treat as a potentially hazardous substance.

### Conclusion

**2-Ethyl-4-oxohexanenitrile** is a chemical compound with potential as a building block in organic synthesis, particularly for the preparation of heterocyclic structures relevant to medicinal chemistry. While specific experimental data is scarce, its synthesis can be approached through established methods for γ-keto nitrile formation. Further research is needed to fully characterize its properties, reactivity, and potential applications. Researchers working with this compound should rely on general principles of organic chemistry and adhere to strict safety protocols.

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### References

- 1. 2-Ethyl-4-oxohexanenitrile | C8H13NO | CID 13861978 PubChem [pubchem.ncbi.nlm.nih.gov]
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